![molecular formula C21H22N4O4 B2503552 1-(1-((2,3-二氢苯并[b][1,4]二氧杂环-2-基)甲基)-1H-吡唑-4-基)-3-(2-乙氧苯基)脲 CAS No. 1797639-52-1](/img/structure/B2503552.png)
1-(1-((2,3-二氢苯并[b][1,4]二氧杂环-2-基)甲基)-1H-吡唑-4-基)-3-(2-乙氧苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)urea is a chemically synthesized molecule that appears to be designed for biological activity, potentially as an inhibitor of certain enzymes. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and properties of structurally related ureas, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as the flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, involves optimizing the spacer length between pharmacophoric moieties and testing compounds with greater conformational flexibility . Similarly, the synthesis of 1,3-disubstituted ureas with pyrazole and (adamantan-1-yl)methyl fragments is achieved by reacting 1-(isocyanatomethyl)adamantane with aminopyrazoles under mild conditions . These methods suggest that the synthesis of the compound would likely involve a multi-step process, carefully selecting reagents and conditions to construct the urea core and attach the appropriate substituents.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The papers indicate that the spatial arrangement of the substituents and the length of the connecting chains can significantly affect the interaction with biological targets . The compound of interest contains a dihydrobenzodioxin moiety and an ethoxyphenyl group, which suggests that it may have been designed to fit into specific binding sites of target enzymes, potentially enhancing its inhibitory activity.
Chemical Reactions Analysis
While the provided papers do not detail the chemical reactions specific to the compound , they do highlight the importance of the urea functionality in biological interactions . Ureas are known to participate in hydrogen bonding, which is a key interaction in enzyme inhibition. The presence of the pyrazolyl group in the compound may also suggest additional reactivity, such as the formation of coordination complexes with metal ions or involvement in redox reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility and inhibitory activity, are influenced by their structural features . The solubility in water and the inhibitory potency against enzymes like human soluble epoxide hydrolase (sEH) are reported for related compounds . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The specific substituents and structural rigidity of the compound would be expected to play a significant role in its solubility and biological activity.
科学研究应用
酚类衍生物和生物活性
源自天然来源的酚类化合物,如“威根迪亚”,已显示出对趋化因子受体 CCR5 的弱活性,这对于理解免疫反应中的分子相互作用和潜在治疗应用至关重要 (曹等人,2003)。这表明可以探索类似的酚类化合物,包括有问题的化合物,以了解它们的生物活性和在药物发现中的潜在应用。
合成和材料科学
如劳埃德和斯蒂德 (2011) 所讨论的,低分子量盐水凝胶剂的合成提供了对尿素衍生物的化学操作的见解,以调整材料的物理性质 (劳埃德和斯蒂德,2011)。通过阴离子特性影响凝胶的流变学和形态的能力为开发具有特定特性的新材料提供了一条途径,可能适用于感兴趣的化合物。
代谢和药代动力学
对抗氧化剂和化学预防剂化合物(如鞣花单宁及其微生物衍生代谢物(尿石素))代谢的研究突出了理解复杂有机分子的代谢命运的重要性 (冈萨雷斯-萨里亚斯等人,2009)。这项研究可以告知类似化合物的药代动力学特性,包括它们的吸收、分布、代谢和排泄 (ADME) 概况,这对于药物开发过程至关重要。
抗菌活性
某些杂环化合物的合成和抗菌活性评估,例如 2-羟基-6-甲基-7-(芳基氨基)-1,7-二氢嘌呤-8-酮,提供了对结构相关分子的潜在抗菌特性的见解 (夏尔马、夏尔马和拉内,2004)。这表明可以研究有问题的化合物对各种病原体的疗效,从而有助于开发新的抗菌剂。
属性
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-2-27-18-8-4-3-7-17(18)24-21(26)23-15-11-22-25(12-15)13-16-14-28-19-9-5-6-10-20(19)29-16/h3-12,16H,2,13-14H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHRQPIFBKYXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

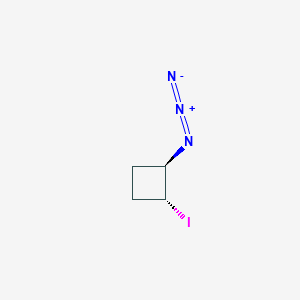

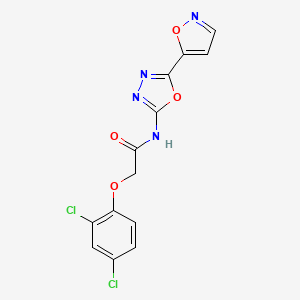
![4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2503476.png)
![4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2503477.png)
![5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B2503480.png)
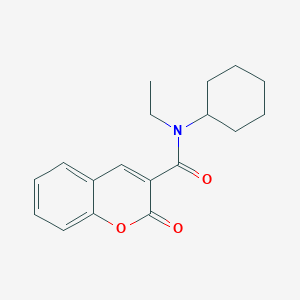
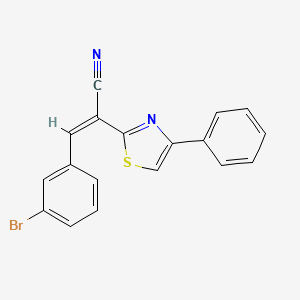
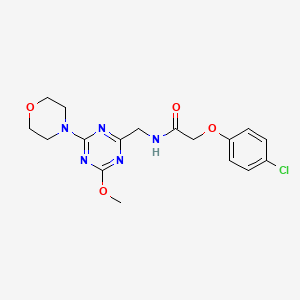

![5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2503486.png)
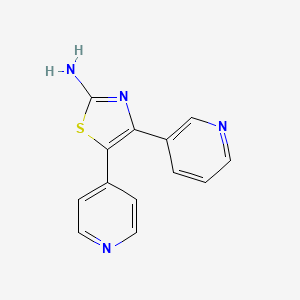
![Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2503490.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503491.png)